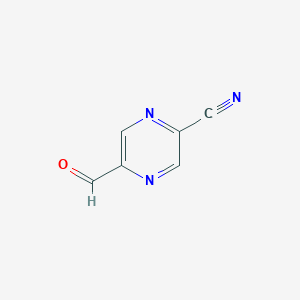
5-Formyl-2-pyrazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2-pyrazinecarbonitrile is an organic compound with the molecular formula C₆H₃N₃O and a molecular weight of 133.11 g/mol It is a derivative of pyrazine, characterized by the presence of a formyl group at the 5-position and a nitrile group at the 2-position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-pyrazinecarbonitrile can be achieved through several methods. One common approach involves the formylation of 2-pyrazinecarbonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 5-methyl-2-pyrazinecarbonitrile using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2-pyrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: 5-Carboxy-2-pyrazinecarbonitrile.
Reduction: 5-Formyl-2-pyrazinecarboxamide.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Formyl-2-pyrazinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Formyl-2-pyrazinecarbonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrazinecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Methyl-2-pyrazinecarbonitrile: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
5-Carboxy-2-pyrazinecarbonitrile: An oxidized form of 5-Formyl-2-pyrazinecarbonitrile, with different chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of organic compounds .
Propriétés
Numéro CAS |
1211534-69-8 |
|---|---|
Formule moléculaire |
C6H3N3O |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
5-formylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O/c7-1-5-2-9-6(4-10)3-8-5/h2-4H |
Clé InChI |
JHEDSXVERDNLFP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















